2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol
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Overview
Description
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol is an organic compound with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol . This compound is a derivative of anthracene, featuring a fully hydrogenated anthracene ring system with two hydroxyl groups at the 9 and 10 positions and an ethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol typically involves the hydrogenation of anthracene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2-ethyl-9,10-anthraquinone under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) . The reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and high yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol undergoes various chemical reactions, including:
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Ethyl-9,10-anthraquinone.
Reduction: 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: 2-Bromo-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol.
Scientific Research Applications
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylanthracene
- 9,10-Anthracenediol
- 1,2,3,4,5,6,7,8-Octahydroanthracene
Uniqueness
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol is unique due to its fully hydrogenated anthracene ring system combined with the presence of both ethyl and hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C16H22O2 |
---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H22O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10,17-18H,2-9H2,1H3 |
InChI Key |
LWQPEHFURUUJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C3=C(CCCC3)C(=C2C1)O)O |
Origin of Product |
United States |
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